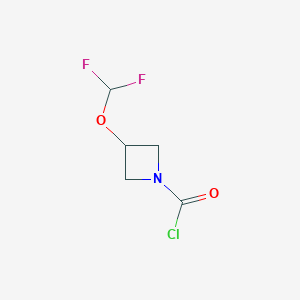

3-(Difluoromethoxy)azetidine-1-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Difluoromethoxy)azetidine-1-carbonyl chloride (DFMACC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a carbonyl chloride derivative of azetidine, a four-membered heterocyclic compound. DFMACC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Aplicaciones Científicas De Investigación

Synthesis of Nicotinic Acetylcholine Receptor Ligands

Azetidine derivatives, such as the one derived from "3-(Difluoromethoxy)azetidine-1-carbonyl chloride", have been utilized in the synthesis of potent ligands for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. A notable example is the azetidine derivative A-85380, which shows selective binding to nAChRs and has been labeled for positron emission tomography (PET) imaging of central nAChRs, highlighting its importance in neurological research (Doll et al., 1999).

Building Blocks for Trifluoromethyl-Containing Compounds

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, a compound class related to "this compound", have been synthesized and transformed into new building blocks for the preparation of CF3-containing aminopropanes, 1,3-oxazinan-2-ones, and aziridines. This demonstrates the utility of azetidine derivatives in synthesizing compounds with trifluoromethyl groups, which are significant in medicinal chemistry due to their influence on the biological activity of pharmaceuticals (Hang Dao Thi et al., 2018)

Radical Chemistry with Iodine(III) Reagents

In radical chemistry, azetidine and related structures have been used alongside iodine(III) reagents for the generation of carbon and heteroatom radicals. This includes constructing bonds like C–CF3 and C–N3, showcasing the role of azetidine derivatives in facilitating a wide range of radical-based synthetic transformations. Such chemistry is pivotal for the development of novel synthetic pathways and the creation of diverse molecular architectures (Xi Wang & A. Studer, 2017).

Ring Expansion to Pyrrolidines

Azetidine derivatives, similar to those derived from "this compound", have been utilized in ring expansion reactions to synthesize functionalized pyrrolidines. This process involves the rearrangement of 2-(α-hydroxyalkyl)azetidines, indicating the utility of azetidine compounds in accessing a broader range of heterocyclic structures, which are of interest in drug development and other areas of chemical research (François Durrat et al., 2008).

Antimicrobial and Antitubercular Activities

Novel azetidine-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities, highlighting the potential of azetidine-based compounds in contributing to the discovery of new antimicrobial agents. Such studies underscore the importance of azetidine derivatives in medicinal chemistry, particularly in the search for new treatments for infectious diseases (K. Ilango & S. Arunkumar, 2011).

Mecanismo De Acción

Mode of Action

Azetidines, the core structure of this compound, are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with biological targets .

Biochemical Pathways

Azetidines have been used as motifs in drug discovery, suggesting that they may interact with multiple biochemical pathways .

Propiedades

IUPAC Name |

3-(difluoromethoxy)azetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF2NO2/c6-4(10)9-1-3(2-9)11-5(7)8/h3,5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHHTUWFRVLOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2763291.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2763296.png)

![ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2763298.png)

![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763300.png)

![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2763301.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763302.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2763304.png)

![N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2763306.png)

![N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2763311.png)

![(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2763312.png)